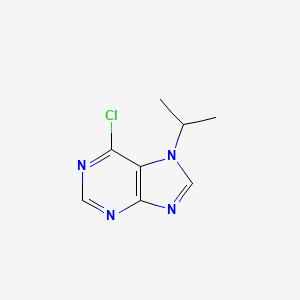

6-Chloro-7-isopropyl-7H-purine

Description

Historical Context of Purine (B94841) Derivatives in Biomedical Research

The journey into the world of purines began in 1776 when Carl Wilhelm Scheele first isolated uric acid. However, it was the pioneering work of German chemist Emil Fischer in the late 19th century that truly illuminated the field. Fischer first coined the term "purine" in 1884 and successfully synthesized the parent compound, purine, for the first time in 1898. His extensive work on synthesizing various purine derivatives, including caffeine (B1668208) and the components of nucleic acids, adenine (B156593) and guanine, laid the fundamental groundwork for our understanding of their structure and function.

This foundational knowledge paved the way for the development of purine analogs as therapeutic agents. A landmark achievement was the synthesis of 6-mercaptopurine (B1684380) (6-MP) in the 1950s, a purine analog that became a crucial drug in the treatment of acute leukemia. The success of 6-MP and other analogs like 6-thioguanine (B1684491) spurred further research into modifying the purine core to create antimetabolites that could interfere with nucleic acid synthesis, a strategy that remains vital in cancer chemotherapy and virology.

Overview of Heterocyclic Compounds as Scaffolds in Molecular Design

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure. acs.org These structures are of paramount importance in drug discovery, as a vast number of approved drugs contain a heterocyclic core. nih.govresearchgate.net Their prevalence stems from several key features:

Structural Diversity: The inclusion of heteroatoms like nitrogen, oxygen, and sulfur introduces variations in ring size, aromaticity, and three-dimensional shape, allowing for the creation of a vast chemical space to explore for biological activity.

Modulation of Physicochemical Properties: Heteroatoms can influence a molecule's solubility, lipophilicity, and metabolic stability, properties that are critical for a compound's journey to its biological target.

Specific Biological Interactions: The lone pairs of electrons on heteroatoms can act as hydrogen bond acceptors, while N-H groups can be hydrogen bond donors. These interactions are fundamental to the specific binding of a drug to its target protein or nucleic acid.

Because of these attributes, heterocyclic rings are often considered "privileged scaffolds," meaning they are capable of binding to multiple biological targets with high affinity. This makes them ideal starting points for the design of new drugs for a wide range of diseases. nih.gov

Rationale for Investigating 6-Chloro-7-isopropyl-7H-Purine as a Research Compound

While a significant body of research exists for the purine class of molecules, specific investigation into this compound is not extensively documented in publicly available literature. However, a scientific rationale for its investigation can be constructed based on the known chemistry and biological relevance of its structural components and closely related analogs. The compound is of interest primarily as a synthetic intermediate and a scaffold for creating more complex molecules.

The direct alkylation of a purine core, such as with an isopropyl group, typically results in a mixture of isomers, with the N9-substituted product being the thermodynamically more stable and thus the major product. The N7-substituted isomer, like this compound, is often the minor product, making its selective synthesis a chemical challenge. nih.gov The exploration of synthetic routes to favor N7-alkylation is an active area of research, as these less common isomers offer novel structural arrangements for biological screening. nih.gov

The structure of this compound possesses distinct features that are hypothesized to influence its interactions with biological macromolecules:

N7-Alkylation: The attachment of the isopropyl group to the N7 position of the purine ring, rather than the more common N9 position, significantly alters the molecule's shape and the accessibility of the surrounding nitrogen and carbon atoms for hydrogen bonding or other interactions. Research on the closely related 7-(tert-butyl)-6-chloro-7H-purine highlights that N7-alkylation is a less explored area of purine chemistry, and compounds with this configuration are of interest for their potential biological activities. nih.gov

The Isopropyl Group: This bulky, hydrophobic group at N7 can influence the molecule's binding affinity and selectivity for a target protein. It can fit into specific hydrophobic pockets within a binding site, potentially leading to enhanced potency or a unique biological activity profile compared to analogs with smaller or more polar substituents.

The 6-Chloro Substituent: The chlorine atom at the C6 position is a key reactive site. It is an excellent leaving group, making 6-chloropurines valuable intermediates for the synthesis of a wide array of 6-substituted purine derivatives (e.g., with amino, alkoxy, or thio groups) through nucleophilic substitution reactions. google.com This allows for the creation of libraries of compounds for screening purposes. The electronegativity and size of the chlorine atom also directly influence the electronic properties of the purine ring and can contribute to binding interactions.

The potential research value of this compound can be appreciated by comparing it to other known purine analogs:

N9-Substituted Isomers: The most direct comparison is with its isomer, 6-Chloro-9-isopropyl-9H-purine. The different positioning of the isopropyl group leads to distinct three-dimensional structures and electronic distributions. In drug design, such isomeric differences can translate into significant variations in biological activity, with one isomer being highly active while the other is inert. The synthesis of 2,6-dichloro-7-isopropyl-7H-purine, a related compound, shows that the N7 isomer is the minor product of alkylation, underscoring the different chemical reactivity of the N7 and N9 positions. nih.gov

Other 6-Substituted Purines: Compared to clinically used purine analogs like 6-mercaptopurine or 6-thioguanine, this compound is not an antimetabolite in the classical sense. Instead, its primary value lies in its role as a synthetic precursor. The 6-chloro group allows for the facile introduction of the thio- group or other functionalities, while the N7-isopropyl group provides a unique structural element that is absent in these classical drugs.

Other N7-Alkyl Purines: Research on compounds like 7-(tert-butyl)-6-chloro-7H-purine has demonstrated the feasibility of regioselective N7-alkylation and the stability of the resulting compounds for further chemical modification. acs.orgnih.gov This work suggests that this compound could similarly serve as a stable scaffold for building novel N7-substituted purine libraries, which have been associated with interesting cytotoxic and antiviral activities. nih.gov

Data Tables

Table 1: Physicochemical Properties of Selected Purine Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Role/Significance |

| This compound | C₈H₉ClN₄ | 196.64 | Research intermediate, scaffold for N7-substituted purines |

| 6-Chloro-9-isopropyl-9H-purine | C₈H₉ClN₄ | 196.64 | N9-isomer of the title compound |

| 2,6-Dichloro-7-isopropyl-7H-purine | C₈H₈Cl₂N₄ | 231.08 | Related N7-substituted purine with crystal structure data nih.gov |

| 7-(tert-Butyl)-6-chloro-7H-purine | C₉H₁₁ClN₄ | 210.67 | Structurally similar N7-alkylated purine with detailed synthetic studies nih.gov |

| 6-Chloropurine (B14466) | C₅H₃ClN₄ | 154.56 | Key precursor for many substituted purine analogs google.com |

| 6-Mercaptopurine | C₅H₄N₄S | 152.18 | Clinically used anticancer and immunosuppressive drug |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN4 |

|---|---|

Molecular Weight |

196.64 g/mol |

IUPAC Name |

6-chloro-7-propan-2-ylpurine |

InChI |

InChI=1S/C8H9ClN4/c1-5(2)13-4-12-8-6(13)7(9)10-3-11-8/h3-5H,1-2H3 |

InChI Key |

LZHFABRLDZWHQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=NC2=C1C(=NC=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 7 Isopropyl 7h Purine

Regioselective Synthesis Strategies for 7-Isopropyl-7H-Purine Core

The principal challenge in the synthesis of 7-substituted purines lies in controlling the regioselectivity of the alkylation, as direct alkylation often yields a mixture of N7 and the thermodynamically more stable N9 isomers. nih.govacs.org Various strategies have been developed to overcome this hurdle and selectively introduce an isopropyl group at the N7 position of the purine (B94841) ring.

Direct Alkylation Approaches and Optimization of Reaction Conditions

Direct alkylation of a purine substrate, such as 6-chloropurine (B14466), with an isopropyl halide under basic conditions is the most straightforward approach. However, this method typically results in a mixture of N7 and N9 isomers, with the latter often predominating. nih.govacs.org

Recent studies have focused on optimizing reaction conditions to favor the kinetically controlled N7 product. One such method involves the use of a silylated purine intermediate reacted with a tertiary alkyl halide in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄). nih.govacs.org This methodology has proven successful for the introduction of bulky tert-alkyl groups at the N7 position. nih.govacs.org However, this silylation method has been reported to be unsuccessful for secondary alkyl halides such as isopropyl bromide, resulting in very low conversion rates. nih.gov

The direct alkylation of 2,6-dichloropurine (B15474) with 2-iodopropane (B156323) in the presence of potassium carbonate in DMSO has been reported to yield 2,6-dichloro-7-isopropyl-7H-purine, albeit as a minor product alongside the major N9 isomer. nih.govresearchgate.net This indicates that direct isopropylation at the N7 position is challenging and generally results in low yields, necessitating chromatographic separation of the isomers.

Table 1: Conditions for Direct Alkylation of Purines

| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Major Product(s) | Reference(s) |

| 6-Chloropurine | tert-Butyl bromide | BSA, SnCl₄ | DCE | 7-(tert-Butyl)-6-chloro-7H-purine | nih.gov |

| 2,6-Dichloro-9H-purine | 2-Iodopropane | K₂CO₃ | DMSO | 2,6-Dichloro-9-isopropyl-9H-purine and 2,6-Dichloro-7-isopropyl-7H-purine (minor) | nih.govresearchgate.net |

BSA: N,O-Bis(trimethylsilyl)acetamide, DCE: 1,2-Dichloroethane, DMSO: Dimethyl sulfoxide

Multi-step Synthesis from Precursors with Purine Scaffold

To circumvent the regioselectivity issues associated with direct alkylation, multi-step synthetic routes starting from pre-functionalized purine scaffolds or their precursors have been developed. These methods offer unambiguous regioselectivity but are often more laborious. nih.govacs.org

One effective multi-step strategy involves the cyclization of appropriately substituted imidazole (B134444) or pyrimidine (B1678525) derivatives. acs.orgresearchgate.net For instance, N-7-substituted purines can be efficiently synthesized from 4-aminoimidazole-5-carbaldehyde oxime precursors. researchgate.net This approach allows for the unequivocal placement of the isopropyl group at the desired N7 position prior to the formation of the purine ring system.

Another unambiguous method proceeds via 7,8-dihydropurines. This strategy involves the protection of the N9 position, followed by reduction and regioselective alkylation at the N7 position. Subsequent oxidation re-aromatizes the purine ring to afford the desired N7-alkylated product. acs.org

A specific, albeit low-yield, synthesis of 2,6-dichloro-7-isopropyl-7H-purine has been documented as a side-product during the synthesis of a 2,6,9-trisubstituted purine series. nih.gov The reaction of 2,6-dichloro-9H-purine with an excess of 2-iodopropane in the presence of potassium carbonate led to the formation of the N7-isopropyl isomer, which was isolated by column chromatography. nih.gov While not the primary goal of the reported synthesis, this finding demonstrates a viable, though inefficient, multi-step route starting from a commercially available purine.

Functional Group Interconversions at the 6-Chloro Position

The chlorine atom at the C6 position of 6-chloro-7-isopropyl-7H-purine is a versatile handle for introducing a wide range of functional groups, thereby enabling the generation of diverse libraries of compounds for biological screening.

Nucleophilic Substitution Reactions

The electron-deficient nature of the purine ring facilitates nucleophilic aromatic substitution (SNAr) at the C6 position. The chloro substituent is an excellent leaving group, readily displaced by various nucleophiles.

Studies on the analogous 7-(tert-butyl)-6-chloro-7H-purine have shown that the C6-chloro group can be substituted by a variety of nucleophiles. nih.gov For instance, treatment with amines in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a high-boiling solvent like n-butanol leads to the formation of the corresponding 6-amino-7-isopropyl-7H-purine derivatives. nih.gov

Similarly, oxygen-based nucleophiles, such as alkoxides, can be employed to synthesize 6-alkoxy-7-isopropyl-7H-purines. Sulfur nucleophiles, like sodium hydrosulfide, can introduce a thiol group at the C6 position. Furthermore, reaction with sodium azide (B81097) furnishes a 6-azido derivative, which can be subsequently reduced, for example by palladium-catalyzed hydrogenation, to the corresponding 6-amino compound. nih.gov

Table 2: Examples of Nucleophilic Substitution Reactions on N7-Alkyl-6-chloropurines

| Nucleophile | Reagents and Conditions | Product Type | Reference(s) |

| Amines | R-NH₂, DIPEA, n-BuOH, 120 °C | 6-Amino-7-alkyl-7H-purine | nih.gov |

| Sodium azide | NaN₃, DMSO, 60 °C | 6-Azido-7-alkyl-7H-purine | nih.gov |

| Sodium hydrosulfide | NaSH, DMF, rt | 6-Mercapto-7-alkyl-7H-purine | nih.gov |

| Alkoxides | NaOR, ROH, rt | 6-Alkoxy-7-alkyl-7H-purine | nih.gov |

DIPEA: N,N-Diisopropylethylamine, DMSO: Dimethyl sulfoxide, DMF: Dimethylformamide

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds at the C6 position of the purine scaffold. These reactions significantly expand the diversity of accessible derivatives.

The Suzuki-Miyaura coupling, which involves the reaction of the 6-chloropurine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base, is widely used to introduce aryl and heteroaryl substituents. nih.gov This reaction has been successfully applied to 6-chloropurine nucleosides and is expected to be equally effective for this compound. nih.gov

The Sonogashira coupling enables the introduction of alkynyl groups at the C6 position. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base to couple the 6-chloropurine with a terminal alkyne. wikipedia.orglibretexts.org This methodology has been utilized for the modification of various halopurines and nucleosides. nih.gov

These cross-coupling reactions are generally tolerant of a wide range of functional groups, allowing for the synthesis of complex molecules with potential biological applications.

Derivatization Strategies for Enhancing Research Utility

The synthetic transformations described above are instrumental in the derivatization of this compound to generate analogues with enhanced research utility. By systematically modifying the substituent at the C6 position, researchers can probe the structure-activity relationships (SAR) of novel purine-based compounds.

The introduction of various amino, alkoxy, and thioether groups through nucleophilic substitution allows for the fine-tuning of properties such as solubility, hydrogen bonding capacity, and metabolic stability. The synthesis of 6-aminopurine derivatives (adenine analogues) is of particular interest due to the prevalence of this motif in biologically active molecules. nih.gov

Palladium-catalyzed cross-coupling reactions dramatically broaden the scope of accessible derivatives by enabling the installation of diverse aryl, heteroaryl, and alkynyl moieties. This is crucial for exploring key interactions with biological targets and for developing probes for chemical biology research. The resulting libraries of 6-substituted-7-isopropyl-7H-purines can be screened for a variety of biological activities, including but not limited to, kinase inhibition, antiviral, and anticancer effects. nih.gov

Introduction of Reporter Groups for Biochemical Probes

The development of biochemical probes is crucial for studying the interaction of molecules with their biological targets. Reporter groups, such as fluorescent dyes or affinity tags like biotin, can be attached to a parent molecule to enable detection and analysis. The primary method for introducing such reporters onto the this compound scaffold is through nucleophilic aromatic substitution.

The chlorine atom at the C6 position is an effective leaving group, readily displaced by nucleophiles. Reporter groups functionalized with a primary amine (R-NH2), thiol (R-SH), or alcohol (R-OH) can be coupled to the purine core. The reaction, typically carried out in the presence of a base, results in the formation of a new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond at the C6 position, covalently linking the reporter group to the purine.

This strategy allows for the creation of custom probes to investigate the biological pathways and molecular targets of 7-isopropyl-purine derivatives. For instance, a fluorescently labeled analog could be used in fluorescence microscopy to visualize its subcellular localization, while a biotinylated version could be employed in affinity pull-down assays to identify binding partners.

Synthesis of Analogs for Structure-Activity Relationship Studies

Direct alkylation of 6-chloropurine under basic conditions often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the major, more thermodynamically stable product. thermofisher.com However, specific methods have been developed to favor the formation of the less common N7 isomer. thermofisher.com One such method involves the reaction of N-trimethylsilylated purines with a tertiary alkyl halide, using a Lewis acid catalyst like tin(IV) chloride (SnCl4). thermofisher.comnih.gov This kinetically controlled reaction enables the regioselective introduction of bulky alkyl groups, such as tert-butyl and tert-pentyl, at the N7 position. thermofisher.comnih.gov

Further diversification is achieved by targeting the C6 position. The chloro substituent can be replaced by a variety of groups through reactions with O, S, N, and C-based nucleophiles, leading to new 6,7-disubstituted purine derivatives. thermofisher.comnih.gov For example, a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives were synthesized to explore their antiproliferative activities, demonstrating how modifications at multiple positions of the purine core contribute to the SAR. nih.gov

Below is a table detailing some of the synthesized analogs and their precursors.

| Precursor Compound | Analog Synthesized | Key Reagents/Conditions | Purpose | Reference |

| 6-Chloropurine | 7-(tert-Butyl)-6-chloro-7H-purine | tert-Butyl bromide, BSA, SnCl4, DCE | Intermediate for SAR | nih.gov |

| 6-Chloropurine | 7-(tert-Pentyl)-6-chloro-7H-purine | 2-Bromo-2-methylbutane, BSA, SnCl4, DCE | SAR Study | nih.gov |

| 2,6-Dichloro-9H-purine | 2,6-Dichloro-7-isopropyl-7H-purine | 2-Iodopropane, K2CO3, DMSO | Side-product, structural study | sigmaaldrich.com, |

| 6-Chloro-2-methylthiopurine | 7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purine | tert-Butyl bromide, BSA, SnCl4, ACN | Intermediate for SAR | thermofisher.com |

Purification and Isolation Techniques for Research Grade Material

The synthesis of purine derivatives, particularly through direct alkylation, often results in a mixture of products, including N7 and N9 regioisomers, as well as unreacted starting materials. thermofisher.com Therefore, robust purification and isolation techniques are essential to obtain research-grade material with high purity.

A common multi-step procedure for purifying 7-alkylated purines begins after the initial reaction workup. nih.govsigmaaldrich.com The crude reaction mixture is typically diluted with an organic solvent, such as chloroform (B151607) or diethyl ether, and washed sequentially with water and a saturated sodium bicarbonate solution to remove inorganic salts and acidic impurities. nih.govsigmaaldrich.com The organic phase is then washed with brine, dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), and concentrated under reduced pressure. nih.govsigmaaldrich.com

To separate the desired N7 isomer from the N9 isomer and other impurities, column chromatography is the method of choice. sigmaaldrich.com Silica (B1680970) gel is the most common stationary phase, and the mobile phase is typically a mixture of solvents like petroleum ether and ethyl acetate (B1210297). sigmaaldrich.com The separation is monitored by thin-layer chromatography (TLC), which is also used to assess the purity of the collected fractions. nih.gov

Final purification to obtain a crystalline solid suitable for analysis and further use is achieved through crystallization. nih.gov Solvents such as ethanol, isopropanol, or deuterochloroform have been successfully used to grow high-quality crystals of 7-alkylated purine derivatives. nih.govsigmaaldrich.com The purity of the final compound is often confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. thermofisher.comnih.gov

| Purification Step | Description | Purpose | Reference |

| Extraction | The crude product is dissolved in an organic solvent (e.g., ether, chloroform) and washed with aqueous solutions (water, NaHCO3, brine). | To remove inorganic byproducts, unreacted reagents, and water-soluble impurities. | sigmaaldrich.com, nih.gov |

| Drying | The organic layer containing the product is treated with an anhydrous salt (e.g., Na2SO4, MgSO4). | To remove residual water from the organic solvent. | sigmaaldrich.com, nih.gov |

| Column Chromatography | The concentrated crude product is separated on a silica gel column using a solvent system (e.g., petroleum ether/ethyl acetate). | To separate the desired N7 isomer from the N9 isomer and other organic impurities. | sigmaaldrich.com |

| Crystallization | The purified compound is dissolved in a suitable hot solvent (e.g., ethanol) and allowed to cool slowly. | To obtain a highly pure, crystalline solid product. | nih.gov |

Structure Activity Relationship Sar and Molecular Design Principles

Positional Scanning Mutagenesis and Analog Synthesis

Positional scanning mutagenesis and the synthesis of analogs are fundamental strategies to probe the molecular interactions of a lead compound. For 6-Chloro-7-isopropyl-7H-purine, these approaches have shed light on the specific roles of its key structural features.

Impact of Isopropyl Group Modifications on Biological Interactions

The isopropyl group at the N7 position of the purine (B94841) ring plays a significant role in the molecule's interaction with biological targets. While direct studies on a wide range of modifications to the isopropyl group of this compound are not extensively documented in publicly available research, the synthesis of related N7-tert-alkylated purines provides valuable insights. For instance, the successful synthesis of 7-(tert-pentyl)-6-chloro-7H-purine demonstrates that the N7 position can accommodate bulkier alkyl groups. researchgate.netacs.org The nature and size of this alkyl substituent can influence the compound's stability and its binding affinity to target proteins. The tert-alkyl group's stability is a critical factor, and its modification allows for the exploration of the steric and hydrophobic requirements of the binding pocket. researchgate.netacs.org

Role of Chlorine Atom at Position 6 in Molecular Recognition

Furthermore, the 6-chloro group serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through nucleophilic substitution reactions. This has led to the development of diverse libraries of 6-substituted purine derivatives with a range of biological activities, including potential antiviral and anticancer properties. acs.org The ability to readily modify the C6 position makes this compound a valuable scaffold for generating analogs with improved potency and selectivity. researchgate.netacs.org A series of purine derivatives with thioether linkages at the C6 position, for example, have been investigated for their inotropic activity. researchgate.net

Investigation of Substitutions at Other Purine Ring Positions

The exploration of substitutions at other positions of the purine ring has revealed further avenues for modulating biological activity. For example, the synthesis of 2,6-dichloro-7-isopropyl-7H-purine introduces an additional chlorine atom at the C2 position. nih.govnih.govfrontiersin.org This modification alters the electronic properties of the purine ring and can influence its metabolic stability and interaction with target proteins.

Studies on other purine scaffolds have highlighted the importance of substituents at various positions. For instance, in the context of developing inhibitors for specific enzymes, substitutions at the C2 and N9 positions of the purine ring have been shown to be critical for achieving high potency and selectivity. acs.org The investigation into N7 versus N9 alkylation has also provided insights into the conformational constraints and potential strain energy of the resulting molecules, which can impact their biological profiles. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel analogs and for identifying the key structural features that govern their potency.

Development of Predictive Models for Biological Activity in Research Assays

While specific QSAR models for this compound analogs are not extensively published, the broader class of purine derivatives has been the subject of numerous QSAR studies. researchgate.netnih.govmdpi.comresearchgate.netnih.govnih.gov These studies typically involve the generation of a dataset of compounds with their corresponding biological activities, followed by the calculation of a wide range of molecular descriptors that encode structural, electronic, and physicochemical properties.

The development of predictive QSAR models for purine analogs has been successfully applied in various therapeutic areas, including the design of enzyme inhibitors. acs.orgnih.gov For instance, 3D-QSAR models have been developed for 9H-purine derivatives as EGFR inhibitors, providing insights into the structural characteristics responsible for their inhibitory activity. researchgate.net These models can then be used to virtually screen new compound libraries and prioritize candidates for synthesis and biological testing. The general methodology involves creating a training set of molecules with known activities to build the model and a test set to validate its predictive power. researchgate.net

The table below illustrates a hypothetical dataset that could be used to develop a QSAR model for a series of 6-chloro-7-alkyl-7H-purine analogs, where biological activity is measured as the half-maximal inhibitory concentration (IC50).

| Compound | N7-Substituent | Molecular Weight ( g/mol ) | LogP | IC50 (µM) |

| 1 | Isopropyl | 212.66 | 2.1 | 5.2 |

| 2 | Methyl | 184.61 | 1.3 | 10.8 |

| 3 | tert-Butyl | 226.69 | 2.6 | 3.1 |

| 4 | tert-Pentyl | 240.72 | 3.1 | 2.5 |

| 5 | Cyclohexyl | 252.73 | 3.4 | 1.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Identification of Key Pharmacophoric Features of this compound Analogs

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. Pharmacophore modeling is a powerful tool for identifying these key features and for designing new molecules that possess them. acs.org

For this compound and its analogs, a pharmacophore model would likely include:

A hydrogen bond acceptor: The nitrogen atoms in the purine ring system can act as hydrogen bond acceptors.

A hydrophobic feature: The isopropyl group at the N7 position provides a key hydrophobic interaction point. The size and shape of this hydrophobic pocket in the target protein would be a critical determinant of binding affinity.

A halogen bond donor: The chlorine atom at the C6 position can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

An aromatic ring feature: The purine ring itself provides a planar aromatic system that can engage in π-π stacking or other aromatic interactions with the target.

The development of a 3D pharmacophore model for this class of compounds would involve aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. acs.org Such a model would be instrumental in virtual screening campaigns to identify novel scaffolds that fit the pharmacophoric requirements for a given biological target.

The table below summarizes the potential pharmacophoric features of this compound.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Purine Ring Nitrogens (N1, N3) | Hydrogen bonding with donor groups on the target protein. |

| Hydrophobic Group | N7-Isopropyl Group | Van der Waals interactions within a hydrophobic pocket. |

| Halogen Bond Donor | C6-Chlorine Atom | Interaction with electron-rich atoms (e.g., oxygen, nitrogen) on the target. |

| Aromatic Ring | Purine Ring System | π-π stacking or hydrophobic interactions. |

This table represents a hypothetical pharmacophore model based on the chemical structure.

Conformational Analysis and Ligand-Based Design

The three-dimensional arrangement of a molecule is crucial for its interaction with biological targets. For this compound, conformational analysis and ligand-based design principles offer insights into its potential structure-activity relationships, guiding the development of new derivatives with enhanced biological profiles.

Conformational Analysis

Conformational analysis of this compound focuses on the spatial arrangement of the isopropyl group relative to the purine ring system. The purine core itself is an essentially planar fused heterocyclic system. Crystallographic studies of the closely related compound, 2,6-dichloro-7-isopropyl-7H-purine, reveal that the imidazole (B134444) and pyrimidine (B1678525) rings have very small deviations from planarity, with a dihedral angle of only 1.32(8)° between them. nih.gov This inherent planarity of the purine scaffold is a key feature in its interactions.

The primary conformational flexibility of this compound arises from the rotation of the isopropyl group around the C-N7 bond. The isopropyl group is bulkier than a methyl or ethyl group, and its orientation will be governed by steric hindrance with the adjacent atoms on the purine ring. Molecular modeling and energy calculations can predict the most stable conformations, which are likely to be those that minimize steric clash between the methyl groups of the isopropyl substituent and the purine ring.

While specific experimental data on the conformational preferences of the N7-isopropyl group in this compound is not extensively documented in publicly available literature, insights can be drawn from related N7-alkylated purines. The N7 position is located in the five-membered imidazole ring of the purine. Alkylation at this position can influence the electronic properties and hydrogen-bonding capabilities of the purine system. For instance, N7 alkylation can affect the hydrogen-bonding patterns of the purine base. nih.gov

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for conformational analysis in solution. For N7-substituted purines, the chemical shifts of the purine protons and carbons can provide clues about the orientation of the alkyl substituent. In studies of related N7-tert-butyl-6-chloropurine, for example, 13C NMR spectroscopy was instrumental in differentiating between N7 and N9 isomers based on the chemical shift of the C5 carbon. nih.govresearchgate.net A similar approach could be applied to determine the preferred conformation of the isopropyl group in this compound.

The table below summarizes key structural data for a related compound, which can be used to infer the structural parameters of this compound.

| Parameter | Value (for 2,6-dichloro-7-isopropyl-7H-purine) | Reference |

| Imidazole Ring Deviation from Planarity | 0.0030 (15) Å | nih.gov |

| Pyrimidine Ring Deviation from Planarity | 0.0111 (15) Å | nih.gov |

| Dihedral Angle between Rings | 1.32 (8)° | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

This data is for a closely related analog and provides a basis for understanding the geometry of the purine core in this compound.

Ligand-Based Design

Ligand-based drug design relies on the knowledge of molecules that bind to a specific biological target to develop a model for designing new, more potent compounds, especially when the 3D structure of the target is unknown. nih.gov For this compound, ligand-based design strategies would involve synthesizing and testing a series of analogs to build a structure-activity relationship (SAR) profile.

The key structural features of this compound that can be systematically modified include:

The Isopropyl Group at N7: The size and shape of the alkyl group at the N7 position can be varied to probe the steric and hydrophobic requirements of the binding pocket. Replacing the isopropyl group with smaller (e.g., ethyl) or larger (e.g., cyclopentyl) groups can help to map the dimensions of the cavity. The conformational constraints imposed by different alkyl groups would also influence binding affinity.

The Chlorine Atom at C6: The chlorine atom at the C6 position is a key feature. It is an electron-withdrawing group and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The C6 position is also a common site for further functionalization. For instance, the chlorine can be displaced by various nucleophiles to introduce amino, alkoxy, or thioether groups, leading to diverse libraries of compounds for screening. researchgate.net

Substitution at Other Positions: The C2 and C8 positions of the purine ring are also amenable to modification, allowing for the introduction of a wide range of substituents to explore additional interactions with a biological target.

A pharmacophore model could be developed based on the active analogs of this compound. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model would then serve as a template for designing new molecules with a higher probability of being active.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed in the ligand-based design process. nih.gov By correlating the biological activity of a series of analogs with their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters), a mathematical model can be built to predict the activity of novel, untested compounds.

Molecular Pharmacology and Biochemical Activity Investigations Pre Clinical Focus

In Vitro Biological Activity Screening in Cell-Based Models

Investigations into the in vitro biological effects of purine (B94841) derivatives have been a significant area of research in the development of new therapeutic agents. redalyc.org The purine scaffold is a key component in numerous molecules that play crucial roles in cellular processes. nih.gov Modifications to the purine ring, such as the introduction of various substituents, have led to the discovery of compounds with a range of biological activities, including cytostatic and antiproliferative effects. nih.govacs.org

Cytostatic and Antiproliferative Effects in Research Cell Lines

The evaluation of cytostatic and antiproliferative activity is a fundamental step in characterizing the potential of novel compounds. While extensive research exists for various purine derivatives, specific data on the cytostatic and antiproliferative profile of 6-Chloro-7-isopropyl-7H-purine is not detailed in the reviewed literature. However, the broader class of N7-substituted purines has been noted for its biological properties. nih.gov The synthesis of related compounds, such as 2,6-Dichloro-7-isopropyl-7H-purine, has been documented, indicating an interest in this structural class. nih.govnih.govresearchgate.net

Standard assays are employed to quantify the effects of chemical compounds on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells. nih.govbiotium.com In this assay, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified by measuring its absorbance. biotium.com

Another common method is the Sulforhodamine B (SRB) assay. This assay relies on the ability of the SRB protein dye to bind to protein components of cells fixed with trichloroacetic acid. The amount of bound dye is proportional to the total cellular protein mass, providing an estimate of cell number. Research on related purine nucleosides has utilized the SRB assay to determine cytotoxicity, yielding GI50 values in the micromolar range. researchgate.net

While these assays are standard, specific MTT or SRB assay results for this compound were not available in the reviewed literature.

The selectivity of a compound against different cancer cell lines is a critical aspect of its preclinical evaluation. For instance, studies on related 2,6-dichloro-purine derivatives have shown potent cytotoxic activity against various human tumor cell lines, including those for breast cancer (MCF-7), colon cancer (HCT-116), and melanoma (A-375, G-361), with IC50 values in the low micromolar range. nih.gov Similarly, other substituted purine derivatives have demonstrated considerable selectivity when tested against multiple cancer cell lines. nih.gov

However, a specific cell line selectivity profile for this compound is not provided in the currently available scientific literature.

Modulatory Effects on Cellular Pathways and Processes

Beyond general cytotoxicity, understanding a compound's influence on specific cellular pathways, such as apoptosis and the cell cycle, provides deeper insight into its mechanism of action.

Apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Research into related purine compounds has demonstrated their ability to induce apoptosis. For example, certain 2,6-dichloro-purine analogues have shown selective activity against the A-375 melanoma cell line, which was mediated by apoptosis. nih.gov Flow cytometry analysis of other purine derivatives has also confirmed their capacity to induce apoptosis in cancer cells. nih.govresearchgate.net

Specific studies confirming or quantifying apoptosis induction by this compound are not present in the reviewed sources.

Disruption of the normal cell cycle is another common mechanism for anticancer drugs. Several purine derivatives have been shown to modulate the cell cycle. Flow cytometry studies on related 6-chloropurine (B14466) nucleosides revealed that they can arrest the cell cycle in the G2/M phase in DU-145 prostate cancer cells. researchgate.net This arrest prevents cells from entering mitosis, ultimately leading to cell death. The ability to suppress the G2 arrest has been shown to enhance the cytotoxicity of certain antitumor agents. nih.gov

The specific effects of this compound on cell cycle progression have not been reported in the available literature.

Autophagy Modulation

While direct studies on the autophagy-modulating effects of this compound are not extensively documented in the current body of scientific literature, the activity of structurally related purine-scaffold compounds as inhibitors of Heat Shock Protein 90 (Hsp90) suggests a potential role in this cellular process. Hsp90 inhibition is known to trigger a cascade of cellular stress responses, frequently leading to the induction of autophagy as a survival mechanism. This process involves the degradation of cellular components, including misfolded or aggregated proteins, to maintain cellular homeostasis. The inhibition of Hsp90 disrupts the folding and stability of numerous client proteins, some of which are critical for cell growth and survival, thereby creating a cellular environment that can activate the autophagic pathway. Therefore, it is plausible that this compound, by virtue of its purine core, could modulate autophagy, although specific experimental verification is required.

Identification and Characterization of Molecular Targets

Enzyme Inhibition Studies (e.g., Kinases, Topoisomerases)

The purine scaffold is a well-established pharmacophore that has been extensively utilized in the design of inhibitors for various enzyme families, particularly kinases and topoisomerases. The structural resemblance of the purine core to adenosine (B11128), a natural ligand for the ATP-binding sites of these enzymes, provides a strong rationale for its use in developing competitive inhibitors.

The molecular chaperone Hsp90 has emerged as a significant target in therapeutic research, particularly in oncology, due to its role in stabilizing a multitude of proteins required for tumor cell survival and proliferation. nih.gov Purine-scaffold inhibitors have been at the forefront of the development of synthetic Hsp90 inhibitors. nih.gov These compounds function by binding to the N-terminal nucleotide pocket of Hsp90, competing with ATP and thereby inhibiting its chaperone activity. nih.gov This inhibition leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. nih.gov

The 6-chloro substitution on the purine ring has been noted as a key feature for enhancing the potency of these inhibitors. nih.gov Inhibition of Hsp90 by purine-based compounds triggers a distinct cellular biomarker signature. This includes the dose-dependent degradation of various Hsp90 client proteins, such as the oncoproteins HER2, Raf-1, and BCL-6. nih.govnih.gov Concurrently, Hsp90 inhibition typically induces a heat shock response, leading to the upregulation of other heat shock proteins, most notably Hsp70. nih.gov

Table 1: Cellular Biomarkers Affected by Purine-Scaffold Hsp90 Inhibitors

| Biomarker | Effect of Inhibition | Cellular Consequence |

|---|---|---|

| Client Proteins | ||

| HER2/ERBB2 | Degradation | Inhibition of growth factor signaling |

| Raf-1 | Degradation | Disruption of the MAPK/ERK pathway |

| BCL-6 | Destabilization | Derepression of target genes, leading to apoptosis in dependent lymphomas. nih.gov |

| Akt | Degradation | Inhibition of cell survival pathways |

| Cdk4 | Degradation | Contribution to cell cycle arrest |

| Heat Shock Proteins | ||

| Hsp70 | Induction | Cellular stress response |

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer. The purine ring has served as a foundational scaffold for the development of numerous CDK inhibitors, such as roscovitine (B1683857) and flavopiridol. nih.gov These inhibitors typically act as ATP-competitive agents, targeting the kinase domain of CDKs. nih.gov For instance, the purine analogue roscovitine has been shown to target CDK2, CDK7, and CDK9, leading to cell cycle arrest at the G1/S and G2/M phases. nih.gov While a broad range of purine-based compounds have been synthesized and evaluated as CDK inhibitors, specific inhibitory data for this compound against various CDKs is not prominently available in the reviewed literature. However, studies on related purine-based dual inhibitors of CDK2 and CDK7 demonstrate the potential for this chemical class to be developed with varying selectivity profiles. ncl.ac.uk

Type II topoisomerases are essential enzymes that manage DNA topology during replication and transcription by creating transient double-strand breaks. mdpi.com These enzymes are also ATP-dependent, making their nucleotide-binding site a viable target for inhibitor development. nih.gov Rationally designed purine analogues have been identified as potent, ATP-competitive catalytic inhibitors of topoisomerase II. nih.gov For example, the novel purine diamine analogue, QAP 1, has been shown to inhibit the ATPase and decatenation activity of both topoisomerase II alpha and beta isoforms at sub-micromolar concentrations. nih.gov This mode of action prevents the enzyme from completing its catalytic cycle before DNA cleavage occurs, distinguishing these inhibitors from topoisomerase poisons that stabilize the DNA-enzyme complex. nih.gov Although the purine scaffold is a validated starting point for topoisomerase II inhibitors, specific experimental data detailing the inhibitory activity of this compound against this enzyme is not currently available.

Receptor Binding Profiling (e.g., Purinergic Receptors)

Purinergic receptors are a family of plasma membrane receptors that are activated by extracellular purines and pyrimidines, such as adenosine and ATP. nih.gov They are broadly classified into P1 receptors (for adenosine) and P2 receptors (for ATP/ADP), which are further divided into P2X (ionotropic) and P2Y (metabotropic) subfamilies. nih.govwikipedia.org Given the purine core of this compound, its potential interaction with these receptors is of significant interest.

Research into novel P2X7 receptor antagonists has explored the use of purine derivatives. The P2X7 receptor, an ATP-gated ion channel, is implicated in neuroinflammation and other pathological conditions. nih.gov In one such study, a series of purine and xanthine (B1682287) derivatives were synthesized and evaluated for their ability to block P2X7. nih.gov Notably, a compound featuring a 6-chloro-purine core linked to a dichloroaryl group, 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one (named ITH15004), was identified as a potent and selective P2X7 antagonist. nih.gov While this provides strong evidence that the 6-chloropurine scaffold can be effectively targeted to purinergic receptors, a comprehensive receptor binding profile for this compound itself across the various purinergic receptor subtypes has not been detailed in the available scientific literature.

Interaction with P1 Receptors

There is currently no available research data detailing the interaction of this compound with P1 receptors.

Interaction with P2 Receptors (P2X, P2Y)

Specific studies on the interaction between this compound and P2 receptors, including both P2X and P2Y subtypes, have not been reported in the current body of scientific literature.

Investigation of Protein-Ligand Interactions

While the purine scaffold is known to be a crucial component in a vast array of metabolic and cellular processes, specific protein-ligand interaction studies for this compound are not publicly available. nih.gov The synthesis of 7-(tert-Butyl)-6-chloro-7H-purine has been developed as a basis for creating new 6,7-disubstituted purine derivatives that may be of interest for their potential biological activity, suggesting that research into the interactions of similar compounds is an area of interest. acs.org

Mechanisms of Action Elucidation at the Molecular Level

Downstream Signaling Pathway Modulation (e.g., Wnt pathway)

There is no available information from preclinical studies to suggest the modulation of the Wnt signaling pathway or any other specific downstream signaling pathways by this compound.

Gene Expression Profiling in Response to Treatment

No studies have been published that perform gene expression profiling in cells or tissues following treatment with this compound.

Proteomic Analysis of Cellular Responses

Comprehensive proteomic analyses to identify changes in protein expression in response to this compound have not been documented in the available literature.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and elucidating its binding mode at the atomic level.

While specific molecular docking studies on 6-Chloro-7-isopropyl-7H-purine have not yet been published, the known activities of analogous compounds can guide the selection of potential targets. For instance, nucleoside analogues containing the 6-chloropurine (B14466) moiety have demonstrated activity against SARS-CoV. nih.gov This suggests that viral enzymes, such as proteases or polymerases, could be promising targets for docking studies with this compound.

A typical molecular docking workflow would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Target Protein: Based on the activities of related compounds, a target protein (e.g., SARS-CoV main protease) would be selected. Its 3D structure would be obtained from a protein database, and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to systematically sample different orientations and conformations of the ligand within the protein's binding site, scoring each pose based on a defined scoring function.

Analysis of Results: The resulting poses would be analyzed to identify the most stable binding mode, characterized by favorable intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

The insights gained from such simulations would be invaluable for predicting the potential efficacy of this compound as an inhibitor of a specific target and would provide a structural basis for designing more potent analogues.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the complex, accounting for the flexibility of both the ligand and the protein.

For a predicted complex of this compound with a target protein, an MD simulation would involve:

System Setup: The docked complex would be placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation Production: The system's trajectory would be calculated by solving Newton's equations of motion for a defined period, typically nanoseconds to microseconds.

Trajectory Analysis: The resulting trajectory would be analyzed to evaluate the stability of the complex. Key parameters to be monitored include the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions identified in the docking study.

A stable complex in an MD simulation would be indicated by low and converged RMSD values for the ligand, suggesting that it remains tightly bound in the active site. This analysis would provide a more rigorous assessment of the binding prediction and increase confidence in the potential of this compound as a binder to the selected target.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into the electronic structure, properties, and reactivity of a molecule. For this compound, these calculations can help in understanding its chemical behavior and its potential for interaction with biological targets.

Key properties that can be calculated include:

Molecular Geometry: Optimization of the molecular geometry provides the most stable 3D structure. For the related compound, 2,6-dichloro-7-isopropyl-7H-purine, crystal structure analysis has provided precise bond lengths and angles, which can serve as a benchmark for theoretical calculations. nih.gov

Electronic Properties: The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding non-covalent interactions with a target protein.

Reactivity Descriptors: Calculation of frontier molecular orbitals (HOMO and LUMO) and their energy gap can provide information about the molecule's chemical reactivity and kinetic stability.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts. For the analogous compound, 7-(tert-butyl)-6-chloro-7H-purine, the chemical shift of the C5 carbon has been used to differentiate between N7 and N9 isomers, a distinction that can be supported by theoretical calculations. nih.govacs.org

The following table presents selected crystal data for the closely related compound, 2,6-dichloro-7-isopropyl-7H-purine, which can inform the setup of quantum chemical calculations for the title compound. nih.gov

| Property | Value |

| Molecular Formula | C₈H₈Cl₂N₄ |

| Molecular Weight | 231.08 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0146 (5) |

| b (Å) | 8.2862 (6) |

| c (Å) | 8.9686 (7) |

| α (°) | 70.499 (7) |

| β (°) | 83.820 (6) |

| γ (°) | 74.204 (6) |

In Silico ADMET Predictions for Pre-clinical Compound Prioritization

Before a compound can be considered for clinical development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models offer a rapid and cost-effective way to assess these properties at an early stage of drug discovery.

For this compound, a variety of ADMET properties can be predicted using computational models:

Absorption: Prediction of properties like intestinal absorption, Caco-2 cell permeability, and oral bioavailability.

Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Assessment of potential for mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

While specific in silico ADMET studies for this compound are not yet available, such predictions are crucial for prioritizing it among other potential drug candidates and for identifying potential liabilities that may need to be addressed through chemical modification. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the desired activity, a process known as virtual screening.

If a set of active purine (B94841) analogues with a similar mechanism of action were available, a pharmacophore model could be developed. The model would typically consist of features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings.

Once a validated pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. This approach can significantly accelerate the discovery of novel chemical scaffolds for a given biological target.

Analytical Methodologies for Research and Development

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of "6-Chloro-7-isopropyl-7H-purine" from reaction mixtures, impurities, and potential metabolites, as well as for its quantification. The choice of technique depends on the volatility and polarity of the compound and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of purine (B94841) derivatives due to their polarity and non-volatile nature. While specific HPLC methods for "this compound" are not extensively detailed in publicly available literature, methods for closely related compounds, such as 6-chloropurine (B14466) and its derivatives, provide a strong basis for method development.

Typically, reversed-phase HPLC is the method of choice. A C18 column is commonly used as the stationary phase, offering good retention and separation of purine analogs. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape, as the ionization state of the purine ring is pH-dependent.

Isocratic elution can be employed for simple mixtures, while gradient elution is more suitable for complex samples containing multiple components with varying polarities. Detection is usually performed using a UV detector, as the purine ring system exhibits strong absorbance in the UV region, typically around 260-270 nm.

A key aspect of method development is the separation of the desired N7-isopropyl isomer from the potential N9-isopropyl isomer, which is a common byproduct in the synthesis of N-substituted purines. acs.org The different polarity of these isomers allows for their separation by optimizing the mobile phase composition and gradient profile.

A study on the separation of N7 and N9 isomers of 2,6-dichloro-7-isopropyl-7H-purine utilized column chromatography with a silica (B1680970) gel stationary phase and a mobile phase of petroleum ether/ethyl acetate (B1210297) (1/1, v/v), indicating that normal-phase chromatography can also be an effective separation strategy. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of 6-Chloropurine Derivatives

| Parameter | Value/Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A: 0.1 M Phosphate Buffer (pH 4.5)B: Acetonitrile |

| Gradient | 5% B to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Temperature | 25 °C |

This table presents a hypothetical HPLC method based on common practices for purine analysis and is intended for illustrative purposes.

Gas Chromatography (GC)

Gas Chromatography (GC) is generally less suitable for the direct analysis of purine bases like "this compound" due to their low volatility and thermal lability. Direct injection of such compounds into a hot GC inlet can lead to decomposition and poor chromatographic performance.

However, GC analysis can be made possible through derivatization. This process involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization techniques for purines include silylation, which replaces the active hydrogen on the purine ring with a trimethylsilyl (B98337) (TMS) group. The resulting TMS derivative is significantly more volatile and can be readily analyzed by GC.

The GC separation would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. While feasible, the additional derivatization step makes GC a more complex and less direct method compared to HPLC for this class of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique that is exceptionally well-suited for the analysis of "this compound" and its potential metabolites in biological matrices. It combines the separation capabilities of HPLC with the mass-selective detection of mass spectrometry.

In a typical LC-MS workflow, the sample is first subjected to HPLC separation as described in section 6.1.1. The eluent from the HPLC column is then introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for purine derivatives as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺, providing molecular weight information.

For metabolite profiling, the high sensitivity and selectivity of tandem mass spectrometry (MS/MS) are invaluable. In an MS/MS experiment, the parent ion of the drug is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern can be used to confirm the identity of the parent drug and to elucidate the structures of its metabolites. For instance, common metabolic transformations for purine analogs include hydroxylation, dealkylation, and conjugation, all of which result in predictable mass shifts that can be monitored by the mass spectrometer.

A study on a related compound, 7-(tert-butyl)-6-chloropurine, utilized LC/MS to detect the formation of various isomers during its synthesis, highlighting the utility of this technique in complex reaction monitoring. nih.gov

Table 2: Representative LC-MS Parameters for Purine Analysis

| Parameter | Value/Condition |

| LC System | UPLC/HPLC with reversed-phase C18 column |

| Mobile Phase | Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B) |

| Gradient | Gradient elution from low to high organic percentage |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |

| Scan Mode | Full Scan for parent ions and Product Ion Scan for fragmentation analysis |

This table outlines typical LC-MS parameters for the analysis of purine derivatives.

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable for the definitive identification and structural characterization of "this compound." They provide detailed information about the molecular structure, connectivity of atoms, and the chemical environment of different parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the structure of "this compound".

In the ¹H NMR spectrum, the protons of the isopropyl group would give rise to a characteristic doublet for the methyl groups and a septet for the methine proton. The protons on the purine ring would appear as singlets in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the purine ring are particularly informative. A key application of ¹³C NMR in the analysis of N-substituted purines is the differentiation between the N7 and N9 isomers. It has been established for 6-chloropurine derivatives that the chemical shift of the C5 carbon is significantly different for the N7 and N9 isomers. For N7-alkylated 6-chloropurines, the C5 chemical shift is typically observed around 123 ppm, whereas for the N9-alkylated isomers, it is found further downfield at approximately 132 ppm. acs.org This difference provides a reliable method for assigning the correct isomeric structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| H-2 | ~8.5 | - |

| H-8 | ~8.2 | - |

| CH (isopropyl) | ~5.0 (septet) | ~50 |

| CH₃ (isopropyl) | ~1.6 (doublet) | ~22 |

| C-2 | - | ~152 |

| C-4 | - | ~150 |

| C-5 | - | ~123 |

| C-6 | - | ~151 |

| C-8 | - | ~145 |

These are predicted values based on known data for similar purine derivatives and are for illustrative purposes.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of "this compound". When coupled with a chromatographic separation method like LC or GC, it provides both retention time and mass information, leading to highly confident identification.

In a typical mass spectrum of "this compound" obtained via a soft ionization technique like ESI, the most prominent peak would correspond to the protonated molecule [M+H]⁺. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with the [M+2+H]⁺ peak having an intensity of approximately one-third of the [M+H]⁺ peak. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound with a high degree of confidence. acs.org

Fragmentation analysis using tandem mass spectrometry (MS/MS) can further confirm the structure. The fragmentation pattern would likely involve the loss of the isopropyl group and other characteristic cleavages of the purine ring.

Table 4: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₈H₉ClN₄ |

| Molecular Weight | 196.64 g/mol |

| [M+H]⁺ (Monoisotopic) | m/z 197.0594 |

| [M+2+H]⁺ (Isotope Peak) | m/z 199.0564 |

| Key Fragmentation Pathways | Loss of isopropyl group (C₃H₇), loss of HCl |

These values are calculated based on the chemical structure and are for illustrative purposes.

Infrared (IR) Spectroscopy

No specific Infrared (IR) spectroscopic data for this compound has been reported in the reviewed scientific literature. Therefore, a detailed analysis of its characteristic absorption bands is not possible at this time.

For related compounds, such as 6-chloropurine, IR spectra are available and have been used for structural elucidation. nih.gov For instance, the IR spectrum of 6-chloropurine was obtained using a KBr wafer technique. nih.gov However, the substitution of an isopropyl group at the N7 position in this compound would significantly influence the vibrational modes of the molecule, leading to a unique IR spectrum that cannot be accurately inferred from related but structurally different compounds.

X-ray Crystallography for Solid-State Structure Analysis

A comprehensive search of crystallographic databases and chemical literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available.

While the crystal structures of several related N7-substituted purines have been determined, these findings cannot be directly attributed to this compound. For example, the crystal structure of 2,6-Dichloro-7-isopropyl-7H-purine has been reported, revealing a triclinic crystal system. nih.govnih.gov This analysis provided precise measurements of bond lengths and angles within that specific molecule. nih.gov However, the presence of an additional chlorine atom at the C2 position significantly alters the electronic and steric properties, and thus the crystal packing, compared to the monosubstituted this compound.

Similarly, crystallographic data exists for other 7-substituted-6-chloropurines, such as 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one. nih.gov This study offered insights into the molecular geometry and intermolecular interactions of that particular derivative. nih.gov Nevertheless, without a dedicated crystallographic study of this compound, its solid-state architecture remains unconfirmed.

Advanced Biochemical and Biophysical Characterization

Enzyme Kinetic Studies to Determine Inhibition Parameters

A thorough review of scientific databases and literature reveals a notable absence of specific enzyme kinetic studies performed on 6-Chloro-7-isopropyl-7H-purine. Consequently, key inhibition parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are not available for this compound against any specific enzyme targets.

Typically, enzyme kinetic studies are crucial for characterizing the inhibitory potential of a compound. These studies would involve incubating the compound with a purified enzyme and its substrate, then measuring the rate of the enzymatic reaction. By varying the concentration of this compound, researchers could determine its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its potency. Given that many purine (B94841) analogs are investigated as potential kinase inhibitors, it would be of particular interest to see such studies performed against a panel of protein kinases. nih.govnih.govnih.gov

Table 1: Enzyme Inhibition Parameters for this compound

| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |

|---|

Biophysical Techniques for Binding Affinity Measurements

There is currently no published data from biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity of this compound to any protein target.

SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as an analyte (e.g., this compound) flows over and binds to a ligand (e.g., a target protein) immobilized on the chip. This allows for the real-time determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated.

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of binding. Such data would be invaluable for understanding the molecular driving forces behind the interaction of this compound with its potential biological targets.

Table 2: Biophysical Binding Affinity Data for this compound

| Target Protein | Method | Kₑ (µM) | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | ΔH (kcal/mol) | ΔS (cal/mol·deg) |

|---|---|---|---|---|---|---|

| Data Not Available | SPR | Data Not Available | Data Not Available | Data Not Available | N/A | N/A |

Cellular Uptake and Distribution Studies in Research Models

Specific studies detailing the cellular uptake and distribution of this compound in research models, such as cancer cell lines, are not found in the current body of scientific literature.

Cellular uptake studies are fundamental to understanding the bioavailability of a compound at its site of action. Such research would typically involve exposing cultured cells to this compound and, after a specific incubation period, lysing the cells and quantifying the intracellular concentration of the compound, often using techniques like liquid chromatography-mass spectrometry (LC-MS). These experiments could also elucidate the mechanisms of transport, determining whether the compound enters cells via passive diffusion or through the action of specific transporter proteins.

Table 3: Cellular Uptake and Distribution of this compound

| Cell Line | Incubation Time (h) | Intracellular Concentration (µM) | Uptake Mechanism |

|---|

Metabolic Stability in In Vitro Systems

No data is publicly available regarding the metabolic stability of this compound in common in vitro systems like liver microsomes or hepatocytes.

Metabolic stability assays are a critical component of preclinical drug development, providing insights into the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). nih.gov These studies typically involve incubating this compound with human or animal liver microsomes or hepatocytes and monitoring the disappearance of the parent compound over time. The results are often expressed as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). Furthermore, these experiments can be used to identify the major metabolites formed, which is crucial for understanding the potential for the formation of active or toxic byproducts.

Table 4: In Vitro Metabolic Stability of this compound

| System | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) | Major Metabolites Identified |

|---|---|---|---|

| Human Liver Microsomes | Data Not Available | Data Not Available | Data Not Available |

| Rat Liver Microsomes | Data Not Available | Data Not Available | Data Not Available |

Intellectual Property Landscape and Future Research Trajectories

The intellectual property landscape for purine (B94841) derivatives is a dynamic and competitive space, reflecting their significant therapeutic potential. While a specific patent exclusively covering 6-Chloro-7-isopropyl-7H-purine is not readily apparent in broad searches, the patent literature for related substituted purines provides a clear indication of the commercial interest in this class of compounds.

Patents for 2,6,9-substituted purine derivatives, for instance, have been granted for their utility in treating proliferative disorders such as cancer. researchgate.net One such patent discloses compounds where the R9 substituent can be an isopropyl group, highlighting the relevance of this particular alkyl substitution in the broader patent landscape of purine analogs. researchgate.net The claims in these patents often revolve around the modulation of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. researchgate.net

Furthermore, the intellectual property surrounding 6-chloropurine (B14466), a crucial precursor for many purine derivatives, dates back several decades, underscoring its foundational role in the development of novel therapeutic agents. nih.gov The ongoing filing of patents for new synthetic methods and applications of purine scaffolds indicates a sustained effort to explore and protect novel chemical matter in this area. google.com

Table 1: Representative Patent Filings Related to Substituted Purines

| Patent/Application Number | Title | Key Features of Invention |

| US7612079B2 | 2,6,9-substituted purine derivatives and their use in the treatment of proliferative disorders | Discloses purine analogues with antiproliferative properties, including those with isopropyl substitutions, for treating cancer and neurodegenerative diseases. researchgate.net |

| EP0369583A1 | Chemical process for the preparation of purine derivatives | Describes a process for preparing purine derivatives, including those with a 6-chloro substituent, which are precursors for antiviral agents. google.com |

| US2832781A | 6-chloropurine | Covers the compound 6-chloropurine, a key intermediate in the synthesis of various therapeutic purine analogs. nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list of all relevant patents.

Emerging Trends in Purine-Based Compound Research

The research landscape for purine-based compounds is continually evolving, with a strong focus on developing targeted therapies. A significant trend is the synthesis and evaluation of 2,6,9-trisubstituted purine derivatives as potential anticancer agents. nih.gov These compounds are often designed to inhibit specific protein kinases that are dysregulated in cancer cells. The substitution pattern on the purine ring is crucial for achieving high potency and selectivity. nih.gov

Another emerging area is the development of hybrid molecules that combine the purine scaffold with other pharmacologically active moieties. This strategy aims to create multifunctional drugs with enhanced efficacy or novel mechanisms of action. mdpi.com For example, the conjugation of purine derivatives with other heterocyclic systems is being explored to generate compounds with improved anticancer profiles. researchgate.net